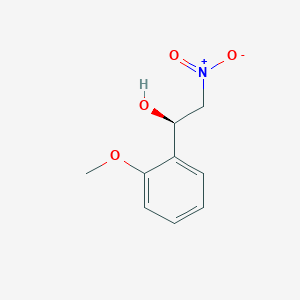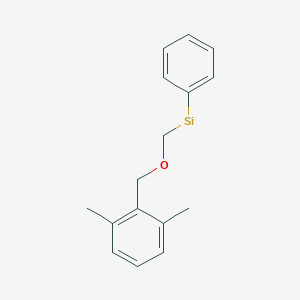![molecular formula C36H74N4O2 B12599845 3,3'-{[2-(Diethylamino)ethyl]azanediyl}bis(N-dodecylpropanamide) (non-preferred name) CAS No. 917572-91-9](/img/structure/B12599845.png)
3,3'-{[2-(Diethylamino)ethyl]azanediyl}bis(N-dodecylpropanamide) (non-preferred name)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-{[2-(Diethylamino)ethyl]azanediyl}bis(N-dodecylpropanamide) is a complex organic compound with a unique structure that includes both amide and amine functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-{[2-(Diethylamino)ethyl]azanediyl}bis(N-dodecylpropanamide) typically involves multiple steps:
Formation of the Amide Bond: The initial step involves the reaction of dodecanoic acid with a suitable amine to form N-dodecylpropanamide.
Introduction of the Diethylaminoethyl Group: The next step involves the reaction of the N-dodecylpropanamide with 2-(diethylamino)ethylamine under controlled conditions to introduce the diethylaminoethyl group.
Coupling Reaction: Finally, the two N-dodecylpropanamide units are coupled through the diethylaminoethyl group to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, and may involve the use of automated reactors and continuous flow systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-{[2-(Diethylamino)ethyl]azanediyl}bis(N-dodecylpropanamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the amide groups.
Substitution: The compound can undergo substitution reactions, particularly at the amine and amide functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized amides, while reduction can produce amines.
Applications De Recherche Scientifique
3,3’-{[2-(Diethylamino)ethyl]azanediyl}bis(N-dodecylpropanamide) has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or in the development of new drugs.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It may be used in the production of specialty chemicals or as a catalyst in certain reactions.
Mécanisme D'action
The mechanism by which 3,3’-{[2-(Diethylamino)ethyl]azanediyl}bis(N-dodecylpropanamide) exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its amine and amide functional groups. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(2-dimethylaminoethyl) ether: This compound has a similar amine functional group but lacks the amide groups.
Diethylhexyl butamido triazone: This compound contains amide groups but has a different overall structure.
Uniqueness
3,3’-{[2-(Diethylamino)ethyl]azanediyl}bis(N-dodecylpropanamide) is unique due to its combination of amine and amide functional groups, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets.
Propriétés
Numéro CAS |
917572-91-9 |
|---|---|
Formule moléculaire |
C36H74N4O2 |
Poids moléculaire |
595.0 g/mol |
Nom IUPAC |
3-[2-(diethylamino)ethyl-[3-(dodecylamino)-3-oxopropyl]amino]-N-dodecylpropanamide |
InChI |
InChI=1S/C36H74N4O2/c1-5-9-11-13-15-17-19-21-23-25-29-37-35(41)27-31-40(34-33-39(7-3)8-4)32-28-36(42)38-30-26-24-22-20-18-16-14-12-10-6-2/h5-34H2,1-4H3,(H,37,41)(H,38,42) |
Clé InChI |
WJBVIEBNRMKYBM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCNC(=O)CCN(CCC(=O)NCCCCCCCCCCCC)CCN(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methoxy-2-methyl-6-[(naphthalen-2-yl)sulfanyl]-1,3-benzothiazole-4,7-dione](/img/structure/B12599773.png)
![4-Bromo-2-iodo-6-[(4-iodoanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12599787.png)
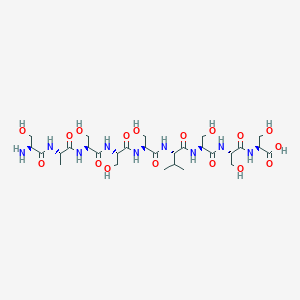
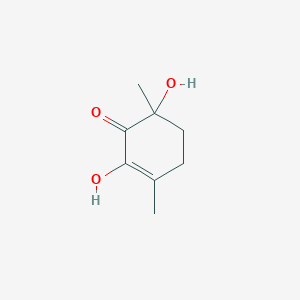
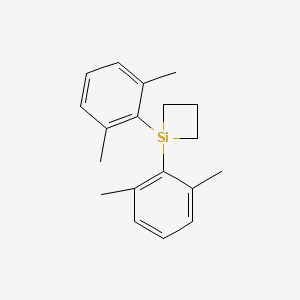


propanedinitrile](/img/structure/B12599825.png)
![2-Naphthalenecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, ethyl ester](/img/structure/B12599829.png)
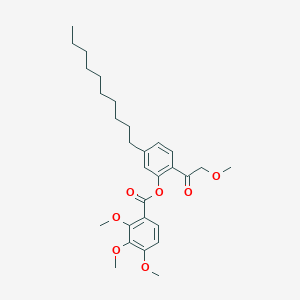
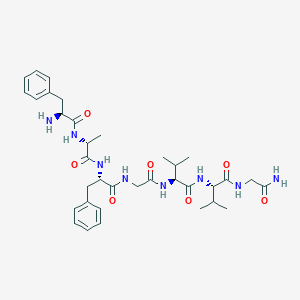
![3-(Cyclohexylsulfanyl)-5-[(pyridin-4-yl)amino]-1,2-thiazole-4-carboxamide](/img/structure/B12599852.png)
